molecular formula C22H26N2O4 B12498815 Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12498815
M. Wt: 382.5 g/mol
InChI Key: NHEMYYNXRHBQBT-UHFFFAOYSA-N
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Description

Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with multiple functional groups, including a morpholine ring, a benzoate ester, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling reaction is carried out under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a simpler structure, used in flavoring and perfumes.

    Methyl 4-aminobenzoate: Contains an amino group and is used in local anesthetics.

    Phenyl acetate: An ester used in the synthesis of pharmaceuticals and fragrances.

Uniqueness

Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. Its complex structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

propyl 5-[(2-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H26N2O4/c1-3-12-28-22(26)19-15-17(8-9-20(19)24-10-13-27-14-11-24)23-21(25)18-7-5-4-6-16(18)2/h4-9,15H,3,10-14H2,1-2H3,(H,23,25)

InChI Key

NHEMYYNXRHBQBT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)N3CCOCC3

Origin of Product

United States

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